
Methyl 3-methyl-2,4-dioxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-2,4-dioxohexanoate is an organic compound with the molecular formula C8H12O4 . It has a molecular weight of 172.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12O4/c1-4-6(9)5(2)7(10)8(11)12-3/h5H,4H2,1-3H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Asymmetric Hydrogenation and Synthesis
Methyl 3,5-dioxohexanoate, a closely related compound, is utilized in asymmetric hydrogenation reactions catalyzed by ruthenium complexes, providing a pathway to synthesize anti 3,5-dihydroxyesters and unsaturated lactones. This process underscores the compound's role in synthesizing dihydro-6methyl-2-H-pyran-2-one, a valuable intermediate in organic synthesis (L. Shao et al., 1991).
Key Intermediate in Synthesis
The compound has been identified as a key intermediate in leukotriene synthesis, illustrating its significance in creating bioactive molecules. Its synthesis from 2-cyclohexen-1-one via Schreiber's unsymmetrical ozonolysis protocol highlights its application in complex organic synthesis routes (R. Hayes & T. Wallace, 1990).
Solvent Effects on Catalysis
Investigations into solvent effects on the asymmetric hydrogenation of β,δ-Diketoesters, including methyl 3,5-dioxohexanoate, reveal significant impacts on diastereoselectivity. This research indicates the compound's role in studying solvent interactions in catalysis, offering insights into optimizing chemical reactions (V. Blandin et al., 2000).
Atmospheric Chemistry Applications
Methyl 3-methyl-2,4-dioxohexanoate's relevance extends to atmospheric chemistry, where methylcyclohexoxy radicals, including methyl-substituted variants, are studied for their roles in atmospheric reactions. This research contributes to understanding the chemical behavior of radicals in the environment (Jiali Lin et al., 2012).
Unexpected Reactions in Synthesis
The compound is involved in unexpected reactions, such as the Dieckmann condensation in the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate. This highlights its potential for revealing novel reaction pathways and assisting in the development of new synthetic methods (C. Balo et al., 2000).
Mechanism of Action
Target of Action
Methyl 3-methyl-2,4-dioxohexanoate is a chemical compound that primarily targets enzymes involved in the dynamic kinetic resolution of racemic, 2-methyl substituted, unsymmetrical 1,3-diketones . These enzymes play a crucial role in various biochemical reactions, including the reduction of diketones.
Mode of Action
The interaction of this compound with its targets involves the enzymatic reduction of the compound. This process results in the dynamic kinetic resolution of the compound, leading to the formation of an enantiomerically pure compound .
Biochemical Pathways
This compound affects the biochemical pathways involved in the enzymatic reduction of diketones. The downstream effects of this interaction include the production of enantiomerically pure compounds, which are important in various biochemical and pharmacological applications .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of the compound into an enantiomerically pure compound through enzymatic reduction . This transformation is crucial in various biochemical processes and can have significant implications in pharmacological applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is typically stored at a temperature of 4 degrees Celsius , suggesting that lower temperatures may be favorable for its stability.
Properties
IUPAC Name |
methyl 3-methyl-2,4-dioxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4-6(9)5(2)7(10)8(11)12-3/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXXUHBTNQZQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
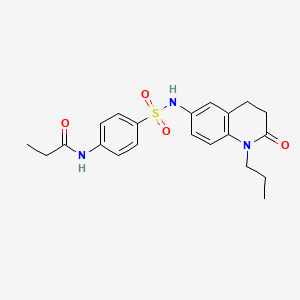
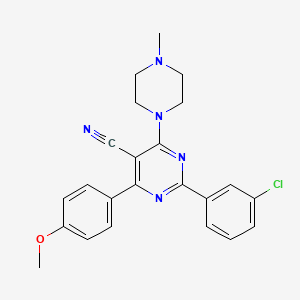
![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)



![methyl 4-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2542850.png)
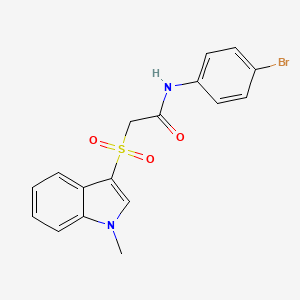
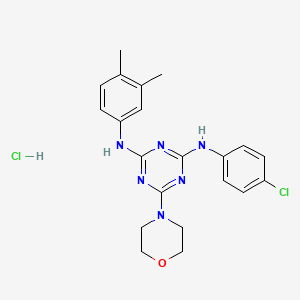
![3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2542856.png)
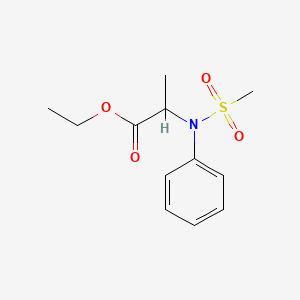
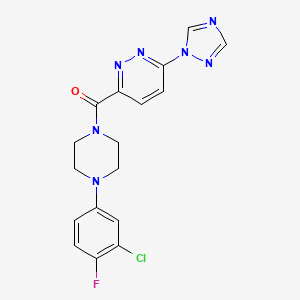
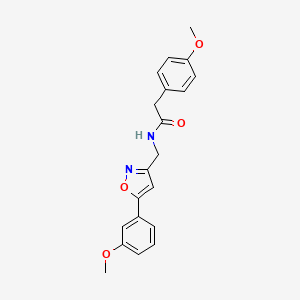
![2-(2-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2542861.png)
